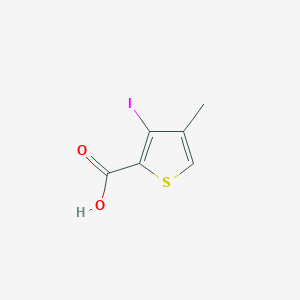

3-Iodo-4-methylthiophene-2-carboxylic acid

Description

Significance of Halogenated Heterocycles in Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and biochemistry. sigmaaldrich.comresearchgate.net Many natural products, including vitamins and amino acids, contain heterocyclic motifs. sigmaaldrich.com When a halogen atom is introduced into a heterocyclic structure, the resulting halogenated heterocycle gains significant utility as a synthetic intermediate. sigmaaldrich.com

The importance of halogenated heterocycles stems from several key factors:

Versatile Synthetic Handles: Halogen atoms serve as excellent leaving groups in a variety of chemical reactions. rsc.org They are particularly crucial in modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated precursors. nbinno.com

Modulation of Physicochemical Properties: The introduction of halogens can significantly alter a molecule's properties. nbinno.com Halogens can influence lipophilicity, metabolic stability, and binding affinity to biological targets, making them a key tool in drug design and the optimization of lead compounds in medicinal chemistry. nbinno.comacs.org

Bioisosteric Replacement: In drug development, a halogen atom can sometimes act as a bioisostere for other functional groups, helping to fine-tune the biological activity of a molecule.

Applications in Materials Science: The unique electronic properties of halogenated heterocycles make them important components in the development of advanced materials, including organic light-emitting diodes (OLEDs), conductive polymers, and organic photovoltaics. nbinno.comchemimpex.com

Overview of Thiophene (B33073) Carboxylic Acid Chemistry

Thiophene is an aromatic heterocycle with the formula C₄H₄S. The addition of a carboxylic acid group (–COOH) to the thiophene ring yields thiophenecarboxylic acid. The most common isomer is thiophene-2-carboxylic acid, where the carboxyl group is attached to the carbon atom adjacent to the sulfur. wikipedia.orgnih.gov

The chemistry of thiophene carboxylic acids is rich and varied. They serve as key intermediates in the synthesis of numerous commercial products. chemimpex.com For instance, they are used to produce pharmaceuticals, agrochemicals, and specialty chemicals like conductive polymers. chemimpex.comnih.govbeilstein-journals.org The synthesis of thiophene-2-carboxylic acid can be achieved through the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.orgchemicalbook.com

Thiophene carboxylic acids undergo a range of reactions, including:

Esterification and Amidation: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide array of derivatives.

Coupling Reactions: Thiophene carboxylic acids have been widely studied as substrates in various coupling reactions, demonstrating their utility in building more complex molecules. wikipedia.org

Directed Metalation: The carboxylic acid group can direct lithiation to specific positions on the thiophene ring, allowing for further functionalization. For example, treatment of thiophene-2-carboxylic acid with a strong base like LDA can lead to deprotonation and lithiation at the 5-position. wikipedia.org

Thiophene-containing molecules have found application in numerous approved drugs, including the anti-inflammatory agents suprofen (B1682721) and tiaprofenic acid, and the antiplatelet drug clopidogrel. nih.gov

Contextualization of 3-Iodo-4-methylthiophene-2-carboxylic Acid within Halogenated Thiophene Derivatives

This compound is a specific example of a halogenated thiophene carboxylic acid. Its structure combines the key features discussed above: a thiophene ring, a carboxylic acid group at the 2-position, a methyl group at the 4-position, and an iodine atom at the 3-position.

This particular arrangement of functional groups makes it a valuable and highly specific building block in organic synthesis. The iodine atom, being the largest and most polarizable of the common halogens, is particularly reactive in cross-coupling reactions. This allows for the selective introduction of new substituents at the 3-position of the thiophene ring. The methyl group at the 4-position influences the electronic properties and steric environment of the molecule, while the carboxylic acid at the 2-position provides a site for further derivatization or can act as a directing group in certain reactions.

Research into related compounds highlights the synthetic utility of this structural motif. For example, the ester derivative, methyl 3-iodo-4-methylthiophene-2-carboxylate, has been used as a starting material in iodolactonization reactions to synthesize more complex fused heterocyclic systems like thienopyranones. unipa.it Furthermore, halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the manufacturing of new families of insecticides, underscoring the industrial relevance of this class of compounds. nih.govbeilstein-journals.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅IO₂S |

| Molecular Weight | 284.07 g/mol |

| Appearance | Solid (inferred) |

| CAS Number | 137930-91-9 |

Note: Physical properties like melting point and boiling point are not widely reported in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJCSFZFUUXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 4 Methylthiophene 2 Carboxylic Acid and Its Analogs

Direct Iodination Strategies

Direct iodination of the thiophene (B33073) ring offers an efficient route to introduce an iodine atom at a specific position. These methods often leverage the inherent reactivity of the thiophene nucleus and can be tailored to achieve high regioselectivity.

Ipso-iododecarboxylation Approaches for Aromatic and Heteroaromatic Carboxylic Acids

A particularly elegant strategy for the synthesis of iodoarenes and iodoheteroarenes is the ipso-iododecarboxylation of the corresponding carboxylic acids. This reaction involves the replacement of a carboxylic acid group with an iodine atom at the same position, offering a powerful tool for the synthesis of compounds like 3-iodo-4-methylthiophene-2-carboxylic acid from a suitable precursor.

Palladium catalysis has been instrumental in advancing the efficiency and scope of ipso-iododecarboxylation reactions. researchgate.net A practical and operationally simple strategy involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an iodine source. researchgate.net This method has been successfully applied to a range of aromatic and heteroaromatic carboxylic acids. researchgate.net

The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, generally around 80 °C. researchgate.net The catalyst loading is usually low, in the range of 2 mol%. researchgate.net This palladium-catalyzed approach has proven effective for substrates like 3-methylthiophene-2-carboxylic acid, demonstrating its applicability to the synthesis of the target compound's analogs. researchgate.net The scope of this reaction is broad, encompassing various substituted benzoic acids and other heteroaromatic carboxylic acids. researchgate.netresearchgate.net

A related palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has also been developed, which utilizes a Pd/Xantphos catalyst system. nih.govnih.gov This method involves the in situ activation of the carboxylic acid to an acid chloride, followed by decarbonylative iodination. nih.govnih.gov

Table 1: Palladium-Catalyzed Ipso-iododecarboxylation of Aromatic Carboxylic Acids researchgate.net

| Entry | Substrate | Catalyst (mol%) | Iodine Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Naphthoic acid | Pd(OAc)₂ (2) | NIS (1.05 equiv) | DMF | 80 | 3 | 95 |

| 2 | 3-Methylthiophene-2-carboxylic acid | Pd(OAc)₂ (2) | NIS (1.05 equiv) | DMF | 80 | 3 | 85 |

| 3 | Thianaphthene-2-carboxylic acid | Pd(OAc)₂ (2) | NIS (1.05 equiv) | DMF | 80 | 3 | 88 |

N-Iodosuccinimide (NIS) is a widely used and efficient iodine source for various iodination reactions, including the palladium-catalyzed ipso-iododecarboxylation. researchgate.net Its advantages include being a stable, solid reagent that is relatively easy to handle. In the context of the palladium-catalyzed reaction, NIS serves as the electrophilic iodine source that ultimately replaces the carboxyl group. researchgate.net The use of NIS as a low-cost commercial reagent makes this synthetic strategy economically viable. researchgate.net

The amount of NIS used is typically in slight excess (around 1.05 equivalents) relative to the carboxylic acid substrate to ensure complete conversion. researchgate.net The combination of a palladium catalyst and NIS provides a powerful and versatile system for the synthesis of a wide array of iodoarenes and iodoheteroarenes from readily available carboxylic acid precursors. researchgate.net

Regioselective Electrophilic Halogenation of Thiophene Cores

The thiophene ring is highly susceptible to electrophilic substitution, and direct halogenation is a common method for introducing halogen atoms. researchgate.net The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For a substrate like 4-methylthiophene-2-carboxylic acid, the methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.

In the case of 4-methylthiophene, electrophilic iodination is expected to occur preferentially at the positions ortho to the activating methyl group, which are the 3- and 5-positions. The presence of the deactivating carboxylic acid at the 2-position would further influence the regioselectivity.

A mild and effective method for the regioselective iodination of electron-rich aromatic compounds, including those with methyl substituents, involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid. organic-chemistry.org This system generates a highly reactive electrophilic iodine species, likely iodine trifluoroacetate, in situ. organic-chemistry.org This approach allows for iodination to proceed under mild conditions and with short reaction times, often providing excellent yields. organic-chemistry.org The regioselectivity is generally high, favoring substitution at the most electronically activated positions. organic-chemistry.org

Functionalization of Thiophene Ring Systems to Introduce Carboxylic Acid Moiety

An alternative synthetic approach involves the initial preparation of an iodinated thiophene scaffold, followed by the introduction of the carboxylic acid group. This strategy is particularly useful when the desired iodinated precursor is readily accessible.

Grignard Reagents and Carbon Dioxide Insertion

The formation of a Grignard reagent from an organohalide, followed by its reaction with carbon dioxide, is a classic and reliable method for the synthesis of carboxylic acids. libretexts.orgyoutube.commasterorganicchemistry.com This approach can be effectively applied to the synthesis of this compound.

The synthesis would begin with a suitably substituted iodothiophene, which is then converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This Grignard reagent, which is a potent nucleophile, is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. nih.govnih.gov The Grignard reagent adds to the electrophilic carbon of the carbon dioxide to form a magnesium carboxylate salt. libretexts.org Subsequent acidification of this salt with a strong aqueous acid protonates the carboxylate to yield the final carboxylic acid product. libretexts.org

This method has been successfully employed for the introduction of a carboxylic acid functionality into a 2,4-dibromo-3-methylthiophene (B6597321) intermediate, showcasing its utility in the synthesis of substituted thiophenecarboxylic acids. nih.gov

Table 2: Synthesis of Carboxylic Acids via Grignard Reagents and CO₂ nih.gov

| Precursor | Grignard Formation Conditions | Carboxylation Agent | Product |

|---|---|---|---|

| 2,4-Dibromo-3-methylthiophene | Mg, THF | CO₂ (gas) | 4-Bromo-3-methylthiophene-2-carboxylic acid |

Transition Metal-Catalyzed Carbonylation Procedures

Transition metal-catalyzed carbonylation represents a powerful method for the synthesis of carboxylic acids by introducing a carboxyl group directly onto a heterocyclic scaffold. Palladium-catalyzed reactions are particularly prominent in this area, enabling the formation of thiophene-2-carboxylic acids from appropriately substituted precursors or via direct C-H bond activation.

One major approach involves the carbonylation of halo-thiophenes. While the direct carbonylation of a hypothetical 3,X-dihalo-4-methylthiophene precursor to yield the target acid is not extensively detailed, analogous reactions are well-established. Palladium catalysts, in the presence of carbon monoxide (CO), can convert aryl and heteroaryl halides or triflates into carboxylic acids, esters, or amides. For instance, a palladium-catalyzed carbonylation procedure under CO pressure has been successfully used to introduce a carboxylic acid functionality to 2,4-dibromo-3-methylthiophene, demonstrating the viability of this method on a substituted, halogenated thiophene ring. beilstein-journals.org

More recently, direct C–H bond activation and subsequent carbonylation has emerged as an atom-economical alternative that avoids the pre-functionalization of the substrate. Research has demonstrated a novel catalytic carbonylation of various thiophenes using a palladium acetate (Pd(OAc)₂) catalyst. rsc.orgrsc.orgresearchgate.net This reaction proceeds under a binary system of CO and carbon dioxide (CO₂), where CO serves as the carbonyl source and pressurized CO₂ appears to suppress the thermal decomposition of the active palladium catalyst, thus improving its durability. rsc.orgrsc.org The use of p-benzoquinone as a stoichiometric oxidant is crucial for regenerating the active palladium species required for the C-H activation step. rsc.orgrsc.orgresearchgate.net This methodology has been successfully applied to 3-substituted thiophenes, yielding the corresponding carboxylic acids with good regioselectivity. rsc.org

| Starting Material | Catalyst System | Conditions | Product | Yield | Reference |

| 2-Ethylthiophene | Pd(OAc)₂ (1 mol%), p-BQ (1.5 equiv.) | CO (30 atm), CO₂ (5 atm), 100 °C | 5-Ethylthiophene-2-carboxylic acid | Quantitative | rsc.org |

| 3-Hexylthiophene | Pd(OAc)₂ (3 mol%), p-BQ (3.0 equiv.) | CO (30 atm), CO₂ (5 atm), 100 °C | 4-Hexylthiophene-2-carboxylic acid | 71% | rsc.org |

| 2,4-Dibromo-3-methylthiophene | Palladium Catalyst | CO pressure | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | - | beilstein-journals.org |

Synthetic Routes via Derivatization of Precursor Thiophenes

Transformations involving Methyl 3-Amino-4-methylthiophene-2-carboxylate

A versatile route to this compound involves the chemical transformation of the precursor methyl 3-amino-4-methylthiophene-2-carboxylate. This pathway hinges on the conversion of the amino group at the C3 position into an iodo group via a diazotization-iodination reaction, a process based on the principles of the Sandmeyer reaction.

The first step is the diazotization of the primary aromatic amine. The aminothiophene is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govdergipark.org.tr This process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is a highly effective leaving group. Studies on the diazotization of various 2-aminothiophene derivatives confirm that these substrates readily form the required diazonium salt intermediates. dergipark.org.trresearchgate.net

General Reaction Scheme:

Diazotization: Methyl 3-amino-4-methylthiophene-2-carboxylate is treated with NaNO₂ and a strong acid (e.g., H₂SO₄) at 0-5 °C to form the corresponding diazonium salt.

Iodination: The diazonium salt solution is then treated with a solution of KI to yield methyl 3-iodo-4-methylthiophene-2-carboxylate.

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to afford this compound.

Synthetic Pathways from 3-Methylthiophene-2-carboxylic Acid

Synthesizing this compound from 3-methylthiophene-2-carboxylic acid presents a significant chemical challenge, as it would require not only the introduction of an iodine atom but also a rearrangement of the methyl group from the C3 to the C4 position. A more direct interpretation suggests a pathway involving the iodination of a thiophene ring that already possesses the desired 4-methyl and 2-carboxylic acid substitution pattern. However, adhering to the specified starting material, the synthetic challenge lies in the regioselective functionalization of the thiophene ring.

Direct electrophilic iodination of 3-methylthiophene-2-carboxylic acid would be expected to occur at the vacant C5 or C4 positions, which are activated by the electron-donating methyl group. The C3 position, situated between two existing substituents, is sterically hindered and electronically deactivated, making direct substitution at this position highly unfavorable.

Research into the halogenation of 3-methylthiophene-2-carboxylic acid has highlighted these difficulties. For instance, attempts to develop a commercial route to 4-bromo-3-methyl-2-thiophenecarboxylic acid via a bromination/debromination scheme starting from 3-methylthiophene-2-carboxylic acid were reported to be unsuccessful. beilstein-journals.org

Further studies using N-iodosuccinimide (NIS), a common electrophilic iodinating agent, have been conducted on 3-methylthiophene-2-carboxylic acid in the presence of a palladium catalyst. researchgate.net Under these conditions, the primary reaction observed was ipso-iododecarboxylation, where the carboxylic acid group itself is replaced by an iodine atom, rather than C-H iodination of the ring. This underscores the difficulty of achieving the desired regioselective C-H iodination on this particular substrate.

| Substrate | Reagents | Conditions | Major Product | Reference |

| 3-Methylthiophene-2-carboxylic acid | NIS (1.05 equiv.), Pd(OAc)₂ (2 mol%) | DMF, 80 °C, 3 h | 2-Iodo-3-methylthiophene (ipso-decarboxylation product) | researchgate.net |

These findings suggest that a direct pathway from 3-methylthiophene-2-carboxylic acid to this compound is not straightforward and would likely require a multi-step sequence involving protection, functionalization, and potential rearrangement steps, rather than a simple, direct iodination.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Iodo-4-methylthiophene-2-carboxylic acid would be expected to show three distinct signals:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

Thiophene (B33073) Ring Proton (-H5): The single proton on the thiophene ring at position 5 would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the electron-donating methyl group and the electron-withdrawing iodo and carboxylic acid groups.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a sharp singlet, typically in the range of 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Thiophene H-5 | 7.0 - 8.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the six unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and would appear downfield, typically between 165-185 ppm.

Thiophene Ring Carbons (C2, C3, C4, C5): Four distinct signals would be expected for the thiophene ring carbons. The carbon bearing the iodine (C3) would be shifted upfield due to the "heavy atom effect." The carbons attached to the carboxylic acid (C2), methyl group (C4), and the proton (C5) would have distinct chemical shifts based on the electronic environment.

Methyl Carbon (-CH₃): The methyl carbon would appear at the most upfield region of the spectrum, typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | 165 - 185 |

| Thiophene C 2, C 4, C 5 | 120 - 150 |

| Thiophene C 3-I | 90 - 100 |

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

To confirm assignments, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. An HMBC experiment, for instance, would show correlations between the methyl protons and carbons C3, C4, and C5 of the thiophene ring, confirming their connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their vibrational frequencies.

O-H Stretch: A very broad and strong absorption band would be expected in the IR spectrum from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the carbonyl (C=O) stretching of the carboxylic acid.

C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretch and O-H bend of the carboxylic acid would be expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring would appear in the fingerprint region (below 1600 cm⁻¹).

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | ~1700 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₅IO₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (approximately 267.9 g/mol ).

Key fragmentation pathways would likely involve:

Loss of the iodine atom ([M-I]⁺).

Loss of the carboxylic acid group ([M-COOH]⁺).

Decarboxylation (loss of CO₂), leading to a [M-CO₂]⁺ fragment.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Reactivity and Mechanistic Investigations of 3 Iodo 4 Methylthiophene 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, primarily engaging in reactions typical of its class, such as nucleophilic acyl substitution.

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. However, the hydroxyl group is a poor leaving group. Therefore, direct substitution is often difficult and typically requires activation of the hydroxyl group. libretexts.orglibretexts.org This activation can be achieved by protonation under acidic conditions or by conversion into a better leaving group using specific reagents like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-step process: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com Quantum mechanical calculations on related thiophene (B33073) carboxylic acids show that the electronic structure, particularly the Lowest Unoccupied Molecular Orbital (LUMO), is delocalized over the carboxylic acid group, indicating its susceptibility to nucleophilic attack. researchgate.net

The conversion of 3-Iodo-4-methylthiophene-2-carboxylic acid into its derivatives, such as esters and amides, is a fundamental set of transformations. These reactions typically proceed via the nucleophilic acyl substitution pathway.

Esterification: Esters can be formed through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, the reaction often requires high temperatures or the use of a coupling reagent like dicyclohexylcarbodiimide (DCC). libretexts.orglibretexts.orgyoutube.com DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating attack by the amine nucleophile. libretexts.orglibretexts.org In the synthesis of related halogenated thiophene compounds, amides have been prepared by first converting the carboxylic acid to the acid chloride, followed by treatment with ammonia. beilstein-journals.org

The following table summarizes common reagents used for these transformations.

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) or Heat | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

Reactivity at the Iodo Substituent

The carbon-iodine bond is a key site for constructing more complex molecules through carbon-carbon bond-forming reactions.

The iodo group on the thiophene ring is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds at this position.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The Suzuki reaction is widely used for creating biaryl structures and is known for its tolerance of a wide range of functional groups. mdpi.comuwindsor.ca While direct examples for this compound are not prevalent, the C-I bond is highly amenable to this transformation under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst, a base like Na₂CO₃ or K₃PO₄). mdpi.comresearchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. rsc.orgorganic-chemistry.org This method is highly efficient for the synthesis of aryl alkynes. The methyl ester of this compound has been successfully used in a Sonogashira coupling reaction. unipa.it The reaction of methyl 3-iodo-4-methylthiophene-2-carboxylate with phenylacetylene (B144264) yielded the corresponding coupled product in good yield, demonstrating the reactivity of the iodo substituent. unipa.it

The table below details a specific example of a Sonogashira reaction performed on a derivative of the title compound. unipa.it

| Reactants | Catalysts | Solvent/Base | Conditions | Product | Yield |

| Methyl 3-iodo-4-methylthiophene-2-carboxylate, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 70 °C, 15 h | Methyl 4-methyl-3-(phenylethynyl)thiophene-2-carboxylate | 71% |

Hypervalent Iodine Chemistry and Oxidative Transformations

Iodine is unique among the halogens for its ability to exist in higher oxidation states in stable organic compounds, known as hypervalent iodine compounds. princeton.edutcichemicals.com The iodine atom in this compound can be oxidized to form hypervalent iodine(III) (iodinane) or iodine(V) (periodinane) species. princeton.eduarkat-usa.org These hypervalent iodine reagents are valuable in synthesis due to their strong oxidizing properties and electrophilic nature. princeton.eduorganic-chemistry.org

The formation of these species typically involves oxidation of the iodoarene with reagents like peracids. Once formed, these hypervalent iodine derivatives can mediate a wide range of oxidative transformations, such as the oxidation of alcohols or the functionalization of carbonyl compounds. arkat-usa.orgorganic-chemistry.org The reactivity stems from the favorable reduction of the hypervalent iodine back to its monovalent state, making the attached ligands excellent leaving groups. princeton.edu An important related reaction is iodolactonization, where an iodonium (B1229267) species is accepted as a key intermediate in the cyclization process. unipa.it

The following table lists common classes of hypervalent iodine reagents that could potentially be generated from an aryl iodide precursor.

| Iodine Oxidation State | Reagent Class | General Formula | Synthetic Utility |

| III | Aryliodine(III) Dicarboxylates | ArI(OOCR)₂ | Oxidizing Agent |

| III | Aryliodine(III) Dichlorides | ArICl₂ | Chlorinating Agent |

| III | Iodosylarenes | ArIO | Oxygen Transfer Agent |

| V | Iodylarenes | ArIO₂ | Powerful Oxidizing Agent |

Reactivity of the Thiophene Ring

The thiophene ring itself is an aromatic system, and its reactivity is influenced by the existing substituents. The electron-rich nature of the thiophene ring generally predisposes it to electrophilic aromatic substitution. In this compound, positions 2, 3, and 4 are substituted, leaving only the C5 position available for further reaction on the ring.

The directing effects of the current substituents will influence the reactivity at the C5 position. The methyl group is weakly activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The iodo group is deactivating but ortho-, para-directing. The cumulative electronic effect of these groups, along with steric hindrance, will determine the feasibility and outcome of reactions such as halogenation, nitration, or Friedel-Crafts reactions at the C5 position. For instance, bromination of 3-methylthiophene (B123197) with N-bromosuccinimide (NBS) is a known method to introduce a bromine atom onto the thiophene ring. beilstein-journals.org Under certain harsh conditions, thiophene rings can also undergo ring-opening reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

The thiophene ring is inherently electron-rich and generally more reactive towards electrophilic aromatic substitution than benzene. nih.gov The regiochemical outcome of such reactions on a substituted thiophene is governed by the directing effects of the substituents present. In the case of this compound, the molecule has three substituents on the thiophene ring, leaving only the C5 position available for substitution.

The directing effects of the existing groups are as follows:

Carboxylic Acid (-COOH) at C2: This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Iodine (-I) at C3: Halogens are deactivating due to their inductive effect but are ortho-, para-directors because of their electron-donating resonance effect.

Methyl (-CH₃) at C4: This group is activating and an ortho-, para-director through its inductive and hyperconjugative effects.

The cumulative effect of these substituents on the reactivity of the C5 position determines the feasibility of electrophilic substitution. The methyl group at C4 strongly activates the para-position (C5). Conversely, the carboxylic acid at C2 and the iodine at C3 are meta to the C5 position, meaning their deactivating inductive effects are less pronounced at this site compared to their ortho/para positions. The dominant activating effect of the methyl group at the C4 position, therefore, directs electrophiles to the C5 position. Iodination of thiophene derivatives is a common method to produce precursors for conductive polymers and other technological applications. researchgate.net

| Substituent (Position) | Electronic Effect | Directing Influence on C5 | Overall Impact on C5 Reactivity |

|---|---|---|---|

| -COOH (C2) | Deactivating | Meta-directing | Deactivates |

| -I (C3) | Deactivating | Ortho-, Para-directing | Deactivates (meta position) |

| -CH₃ (C4) | Activating | Ortho-, Para-directing | Activates (para position) |

Cyclization Reactions and Heterocycle Annulation (e.g., Iodolactonization)

While this compound itself does not possess the requisite unsaturation for a direct iodolactonization, its ester derivative, methyl 3-iodo-4-methylthiophene-2-carboxylate, serves as a crucial starting material for preparing substrates that do undergo such cyclizations. unipa.it The process involves a Sonogashira coupling of the iodo-thiophene with a terminal alkyne to introduce the necessary functionality. The resulting 3-alkynylthiophene-2-carboxylic acid is then subjected to iodolactonization. unipa.it

This iodine-induced cyclization proceeds under mild conditions, typically using molecular iodine (I₂) and a base like sodium bicarbonate (NaHCO₃) in acetonitrile (B52724) (MeCN). unipa.itresearchgate.net The reaction is highly regioselective, favoring a 6-endo-dig cyclization pathway to produce fused 4-iodo-7H-thieno[2,3-c]pyran-7-ones in good to excellent yields. unipa.it This method provides an effective route to complex heterocyclic systems that can be further modified via cross-coupling reactions at the newly introduced iodovinyl moiety. unipa.it

| Substrate (R group on alkyne) | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenyl | I₂ (2 equiv.), NaHCO₃ (3 equiv.), MeCN, 25 °C, 2 h | 4-Iodo-5-phenyl-7H-thieno[2,3-c]pyran-7-one | 96 |

| n-Butyl | I₂ (2 equiv.), NaHCO₃ (3 equiv.), MeCN, 25 °C, 2 h | 5-Butyl-4-iodo-7H-thieno[2,3-c]pyran-7-one | 75 |

| Cyclohexyl | I₂ (2 equiv.), NaHCO₃ (3 equiv.), MeCN, 40 °C, 3 h | 5-Cyclohexyl-4-iodo-7H-thieno[2,3-c]pyran-7-one | 85 |

Mechanistic Studies of Key Reactions

Intramolecular Cyclization Mechanism Elucidation

The mechanism of the iodolactonization of 3-alkynylthiophene-2-carboxylic acids has been elucidated to proceed through a well-accepted pathway for halolactonizations. wikipedia.orgchemistnotes.com The key mechanistic steps are:

Formation of Iodonium Ion: The reaction initiates with the electrophilic attack of an iodine source (I⁺, derived from I₂) on the alkyne's carbon-carbon triple bond. This forms a cyclic iodonium ion intermediate. unipa.itresearchgate.net

Intramolecular Nucleophilic Attack: The carboxylate group, made more nucleophilic by the basic reaction conditions, acts as an intramolecular nucleophile. It attacks one of the carbons of the iodonium ion ring. wikipedia.org

Regioselective Ring Closure: For 3-alkynylthiophene-2-carboxylic acids, the attack occurs at the internal carbon of the former triple bond, leading to a 6-endo-dig cyclization. This regioselectivity is favored, resulting in the formation of a six-membered thienopyranone ring and establishing the iodovinyl functionality. unipa.itresearchgate.net

This process is generally stereoselective and occurs under mild conditions, making it a powerful tool in the synthesis of complex heterocyclic molecules. wikipedia.org

Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of organic reactions. For reactions involving thiophene derivatives, DFT calculations are used to study molecular geometries, electronic structures, and the energetics of reaction pathways. researchgate.net

Decarboxylative Iodination: DFT studies have been employed to compare the proposed radical and concerted pathways for the transition-metal-free decarboxylative iodination of benzoic acids. nih.gov These calculations of Gibbs free energies for intermediates and transition states help to determine the most likely reaction mechanism, with some studies suggesting the concerted pathway is energetically favorable over the radical recombination route. nih.gov

Thiophene Reactivity: The reactivity of substituted thiophenes has been investigated computationally. Such studies analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity towards electrophiles and nucleophiles. For instance, calculations on different conformers of thiophene carboxylic acids have been used to explain subtle, but statistically significant, differences in reaction yields. researchgate.net For fused thiophene systems, the B3LYP functional is often suggested as a reliable method for computational investigations. researchgate.net

Intramolecular Cyclization: While specific computational studies on the iodolactonization of 3-alkynylthiophene-2-carboxylic acid are not widely reported, the general mechanism of intramolecular cyclizations is an active area of computational research. figshare.com Such studies help elucidate the transition state structures and activation barriers, explaining observed regioselectivity and reaction rates.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to substituted thiophenes to predict their physicochemical properties. mdpi.comresearchgate.net DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov These calculations can effectively predict molecular geometries, electronic properties, and vibrational frequencies. mdpi.comnih.gov

Molecular geometry optimization is a fundamental application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. This process determines stable bond lengths, bond angles, and dihedral angles. For 3-Iodo-4-methylthiophene-2-carboxylic acid, the presence of the rotatable carboxylic acid group gives rise to different possible conformations (rotamers). researchgate.net

Conformational analysis involves studying these different spatial arrangements and their relative energies. Typically, for thiophene-2-carboxylic acids, conformations are defined by the orientation of the carboxylic acid group relative to the thiophene (B33073) ring. researchgate.net One key conformation may be stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen and the sulfur atom of the thiophene ring. nih.gov DFT calculations can precisely determine the energy differences between these conformers, identifying the most stable (ground-state) geometry. nih.gov

Below is an interactive table showing typical optimized geometric parameters that would be determined for the most stable conformer of this compound using a DFT method like B3LYP.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| Bond Length | C-I | ~2.09 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-S-C (Thiophene) | ~92° |

| Dihedral Angle | S-C-C=O | ~0° or ~180° |

Note: These values are illustrative and based on typical parameters for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. pearson.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netsciforum.net DFT calculations are highly effective for determining the energies of these orbitals. For halogenated thiophene derivatives, the nature and position of the halogen can influence the HOMO-LUMO gap and thus the molecule's reactivity. researchgate.netsciforum.net

The table below presents illustrative FMO data for a series of substituted thiophene derivatives, demonstrating how substituents can alter electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene-2-carboxylic acid (hypothetical) | -6.8 | -1.5 | 5.3 |

| 4-Methylthiophene-2-carboxylic acid (hypothetical) | -6.6 | -1.4 | 5.2 |

| This compound (hypothetical) | -6.7 | -1.8 | 4.9 |

| 3-Chlorothiophene-2-carboxylic acid (hypothetical) | -6.9 | -1.7 | 5.2 |

Note: Data are hypothetical examples to illustrate trends. A smaller gap, as shown for the iodo-substituted compound, generally indicates higher reactivity. sciforum.net

DFT calculations can also predict various global electronic properties derived from FMO energies. According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (IP), and the energy of the LUMO is approximately equal to the negative of the electron affinity (EA).

Ionization Potential (IP) : The minimum energy required to remove an electron from a molecule. IP ≈ -EHOMO.

Electron Affinity (EA) : The energy released when an electron is added to a molecule. EA ≈ -ELUMO.

These properties are essential for understanding a molecule's behavior in charge-transfer reactions. researchgate.net Other descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated to provide a more comprehensive picture of chemical reactivity. sciforum.net

| Electronic Property | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when adding an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com This theoretical spectrum can be used to assign vibrational modes to experimental peaks, aiding in the structural characterization of the compound. iosrjournals.org

However, theoretical frequency calculations are often performed on single molecules in a vacuum under the harmonic approximation, while experiments are conducted on bulk samples. researchgate.net This can lead to discrepancies, and thus, calculated frequencies are often multiplied by a scaling factor to improve correlation with experimental data. iosrjournals.org Comparing the predicted spectrum for this compound with its experimental IR and Raman spectra would allow for a detailed assignment of its characteristic vibrations, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the C-S stretches within the thiophene ring.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Predicted (Scaled) Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3200-3500 | ~3400 |

| C=O Stretch | Carboxylic Acid | 1680-1710 | ~1700 |

| C-C Stretch | Thiophene Ring | 1350-1530 | ~1350-1520 |

| C-S Stretch | Thiophene Ring | 680-710 | ~700 |

Note: Wavenumbers are illustrative and based on general values for thiophene carboxylic acids. iosrjournals.org

Molecular Dynamics Simulations for Conformational and Interaction Studies

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations could be employed to explore its conformational landscape in different environments, such as in various solvents. These simulations can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, affect the preferred conformation of the carboxylic acid group. nih.gov Furthermore, if the molecule is being studied for its interaction with a biological target, MD simulations can provide insights into the stability of the molecule-protein complex and the specific interactions that hold them together. nih.govnih.gov

Quantum Chemical Approaches to Reaction Pathways and Energetics

For this compound, these methods could be used to investigate various reactions, such as esterification of the carboxylic acid, or substitution reactions on the thiophene ring. For instance, theoretical calculations could predict whether a nucleophilic attack is more likely to occur at the carboxylic carbon or another position on the ring. nih.gov This predictive power is essential for designing efficient synthetic routes and understanding the chemical reactivity of the molecule. beilstein-journals.orgresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity in a particular chemical transformation. While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on studies of related thiophene derivatives.

The reactivity of substituted thiophenes is significantly influenced by the electronic and steric properties of their substituents. asianpubs.orgnih.gov In this compound, the reactivity of the thiophene ring is modulated by three distinct substituents: an iodine atom at the 3-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position.

Detailed Research Findings from Analogous Systems:

QSRR and related computational studies on substituted thiophenes have identified several key molecular descriptors that are often correlated with their reactivity:

Electronic Parameters: The electronic nature of substituents plays a dominant role in the reactivity of the thiophene ring. asianpubs.org Electron-withdrawing groups, such as the carboxylic acid and the iodo group, generally decrease the electron density of the thiophene ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. nih.govresearchgate.net Conversely, electron-donating groups like the methyl group increase the electron density, favoring electrophilic substitution. rsc.org QSAR studies on thiophene analogs have highlighted the importance of electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moment in modulating their activity, which is often a function of their chemical reactivity. researchgate.net

Steric Parameters: The size and position of substituents can influence the approach of reactants and affect the stability of transition states. The iodine atom at the 3-position and the methyl group at the 4-position can exert steric hindrance, potentially directing incoming reagents to less hindered positions of the ring.

Quantum Chemical Descriptors: Modern QSRR studies often employ a range of quantum chemical descriptors to build more accurate predictive models. These can include:

Frontier Molecular Orbital Energies (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. For electrophilic reactions, a higher EHOMO indicates greater reactivity. For nucleophilic reactions, a lower ELUMO suggests higher reactivity. researchgate.net

Atomic Charges: The distribution of partial charges on the atoms of the thiophene ring can indicate the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Hypothetical QSRR Model for this compound and its Derivatives:

A hypothetical QSRR study on a series of derivatives of this compound could involve systematically varying one or more substituents and measuring the rate of a specific reaction (e.g., nucleophilic aromatic substitution, electrophilic halogenation). The resulting reactivity data could then be correlated with a set of calculated molecular descriptors.

The general form of a QSRR equation is:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the descriptors can be electronic, steric, or quantum chemical parameters.

Interactive Data Table: Key Descriptors and Their Predicted Influence on the Reactivity of this compound

| Descriptor Category | Specific Descriptor | Influence of Substituent on Descriptor Value | Predicted Effect on Reactivity |

| Electronic | Hammett Constants (σ) | -COOH, -I: Positive (electron-withdrawing) -CH₃: Negative (electron-donating) | Decreased reactivity towards electrophiles; Increased reactivity towards nucleophiles. |

| ELUMO | -COOH, -I: Lower the energy -CH₃: Raise the energy | Increased susceptibility to nucleophilic attack. | |

| EHOMO | -COOH, -I: Lower the energy -CH₃: Raise the energy | Decreased susceptibility to electrophilic attack. | |

| Steric | Taft Steric Parameter (Es) | -I, -CH₃, -COOH: Contribute to steric bulk around the thiophene ring. | May hinder the approach of reactants, influencing regioselectivity. |

| Quantum Chemical | Partial Atomic Charges | C2, C3, C5: Likely to have more positive partial charges due to electron-withdrawing groups. | Potential sites for nucleophilic attack. |

Computational studies on the iodination of thiophene derivatives have shown that the reaction mechanism proceeds through the formation of a π-complex followed by a nucleophilic attack from the aromatic ring, with this step being the rate-determining one. researchgate.net The presence of electron-withdrawing groups, such as the carboxylic acid and iodine in the target molecule, would be expected to increase the energy barrier for this step in an electrophilic substitution reaction.

In the context of nucleophilic aromatic substitution, studies on 2-methoxy-3-X-5-nitrothiophenes have established linear correlations between experimental electrophilicity and the Gibbs free energy barrier for the reaction. nih.gov This suggests that for reactions involving nucleophilic attack on the thiophene ring of this compound, descriptors related to electrophilicity would be highly predictive in a QSRR model.

Synthetic Utility and Advanced Research Applications

Strategic Building Block for the Synthesis of Complex Organic Architectures

The presence of the iodine atom at the 3-position of the thiophene (B33073) ring makes 3-Iodo-4-methylthiophene-2-carboxylic acid an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simpler precursors. science.govnih.gov

Notably, this compound is a prime candidate for Suzuki-Miyaura and Sonogashira coupling reactions. organic-chemistry.orgresearchgate.net In a Suzuki-Miyaura coupling, the iodo-substituent can be efficiently replaced by a wide range of organic groups from boronic acids or esters, facilitating the synthesis of complex molecules with new carbon-carbon bonds. nih.govmdpi.com Similarly, the Sonogashira coupling allows for the direct connection of terminal alkynes to the thiophene core, a crucial step in the synthesis of conjugated systems and natural products. organic-chemistry.orgbeilstein-journals.org The versatility of these reactions allows for the introduction of diverse functionalities, leading to the creation of a vast library of thiophene-containing compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes the key cross-coupling reactions where this compound can be employed:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | C-C (sp2-sp2 or sp2-sp3) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck Coupling | Alkene | C-C (sp2-sp2) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |

Precursor in the Design and Synthesis of Functional Organic Materials

The unique electronic properties of the thiophene ring make it a desirable component in the development of functional organic materials with applications in electronics and photonics. This compound serves as a valuable precursor in this field, enabling the synthesis of materials with tailored properties.

Polythiophenes are a class of conjugated polymers that have been extensively studied for their semiconducting properties and are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The synthesis of well-defined polythiophenes often relies on the polymerization of functionalized thiophene monomers.

This compound, or its ester derivatives, can be utilized in catalyst-transfer polymerization methods, such as Suzuki-Miyaura coupling polymerization. nih.gov In such a process, the iodine atom provides a reactive site for the palladium catalyst to initiate and propagate the polymerization chain, leading to the formation of poly(3-substituted-thiophene)s. The methyl group at the 4-position can influence the polymer's solubility and morphology, while the carboxylic acid group (or its derivative) can be used to fine-tune the electronic properties of the resulting polymer or to facilitate its processing and device integration. The precise control over the monomer structure allows for the synthesis of regioregular polythiophenes with optimized charge transport characteristics.

Thiophene-based azo dyes are a class of organic chromophores that have garnered significant interest for their applications in dye-sensitized solar cells (DSSCs), nonlinear optics, and as chemical sensors due to their strong light absorption and tunable electronic properties. espublisher.comrsc.orgresearchgate.net The synthesis of these azo scaffolds often involves the diazotization of an aminothiophene derivative followed by coupling with a suitable aromatic or heteroaromatic partner.

Application in the Modular Synthesis of Novel Heterocyclic Systems

The reactivity of the functional groups on this compound allows for its use as a platform for the modular synthesis of a variety of novel heterocyclic systems. This approach involves the stepwise and controlled construction of fused or linked ring systems, where the thiophene unit serves as a core component.

One notable application is in the synthesis of thieno[3,2-b]thiophenes, which are planar, electron-rich heterocyclic compounds with applications in organic electronics. researchgate.netnih.govmdpi.commdpi.com Synthetic strategies often involve the introduction of a sulfur-containing substituent at the 3-position of a thiophene ring, followed by an intramolecular cyclization. The iodine atom in this compound can be substituted with a thiol-containing group through nucleophilic aromatic substitution or transition metal-catalyzed reactions, setting the stage for subsequent ring closure to form the thieno[3,2-b]thiophene (B52689) core.

Furthermore, the carboxylic acid and iodo- functionalities can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, iodolactonization of 3-alkynylthiophene-2-carboxylic acids, which can be synthesized from this compound via Sonogashira coupling, leads to the formation of thieno[2,3-c]pyranones. researchgate.net This modular approach provides access to a diverse range of heterocyclic structures with potential biological activity or interesting material properties.

Investigational Use in the Preparation of Probes for Chemical Biology Research

Thiophene-based fluorophores are increasingly being explored as fluorescent probes in chemical biology for cellular imaging and sensing applications. nih.govrsc.org These probes offer several advantages, including high photostability, tunable fluorescence emission, and the ability to be functionalized for specific targeting within biological systems. researchgate.net

This compound can serve as a versatile starting material for the synthesis of such fluorescent probes. The carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as peptides, proteins, or drugs, allowing for the tracking of these molecules within cells. nih.gov The iodo-group can be utilized in cross-coupling reactions to introduce various fluorogenic moieties or to modulate the photophysical properties of the thiophene core. For example, the synthesis of thiophene-based fluorescent dyes for imaging lysosomes has been reported, highlighting the potential of this class of compounds in studying cellular organelles and processes. nih.gov The ability to systematically modify the structure of the thiophene scaffold allows for the rational design of probes with specific excitation and emission wavelengths, as well as tailored biological activity.

Q & A

Q. What are the optimized synthetic routes for 3-iodo-4-methylthiophene-2-carboxylic acid, and how can yield be improved?

The synthesis of thiophene derivatives often employs catalytic systems involving vanadium, molybdenum, or iron compounds. For example, 2-thiophenecarboxylic acids can be synthesized via reactions in a CCl₄–CH₃OH system with catalysts like VO(acac)₂ or Fe(acac)₃, achieving yields >70% under controlled conditions . For this compound, iodination of the precursor (e.g., 4-methylthiophene-2-carboxylic acid) using N-iodosuccinimide (NIS) in acetic acid at 50–60°C may be effective. Optimization should include monitoring reaction time, temperature, and catalyst loading. Characterization via HPLC and NMR is critical to confirm regioselectivity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ as solvents. The iodine substituent causes deshielding of adjacent protons (δ ~7.5–8.5 ppm for thiophene ring protons) .

- IR Spectroscopy : Confirm carboxylic acid functionality (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₇H₅IO₂S (calc. ~280 g/mol) and fragmentation patterns indicative of iodine loss .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Iodo compounds may cause skin/eye irritation .

- Spill Management : Sweep solid residues into sealed containers; avoid environmental release .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or incorrect DFT parameters. For example:

Q. What mechanistic insights explain the regioselectivity of iodination in 4-methylthiophene-2-carboxylic acid derivatives?

Iodination typically follows electrophilic aromatic substitution (EAS). The methyl group at C4 is electron-donating, directing iodination to C3. Computational studies (e.g., Fukui function analysis) can validate this by showing higher electrophilic localization at C3 . Experimental validation via competitive reactions with substituted analogs (e.g., 3-methyl vs. 5-methyl derivatives) may further clarify steric/electronic effects.

Q. How does this compound interact with biological targets, such as enzymes or receptors?

Thiophene derivatives often exhibit bioactivity through π-π stacking or hydrogen bonding. For example, 3-methylthiophene-2-carboxylic acid analogs show anticancer activity by inhibiting tyrosine phosphatases . For the iodo derivative:

- Conduct molecular docking with targets like PTP1B (Protein Tyrosine Phosphatase 1B) to predict binding affinity.

- Validate via enzyme inhibition assays (IC₅₀ measurements) and compare with non-iodinated analogs to assess halogen bonding contributions .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters for Iodination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Fe(acac)₃) | 5–10 mol% | ↑ Yield by 15% |

| Temperature | 50–60°C | Prevents decomposition |

| Reaction Time | 6–8 hours | Maximizes conversion |

Q. Table 2. Key NMR Assignments (Predicted)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| C3-I adjacent | 8.1 | Singlet |

| C5-H | 7.3 | Doublet |

| COOH | 12.5 | Broad |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.